molecular formula C9H18NNaO4S B13589375 Sodium1-{[(tert-butoxy)carbonyl](methyl)amino}propane-2-sulfinate

Sodium1-{[(tert-butoxy)carbonyl](methyl)amino}propane-2-sulfinate

Cat. No.: B13589375
M. Wt: 259.30 g/mol
InChI Key: RULLTWHUMKKIMH-UHFFFAOYSA-M
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Description

Sodium1-{(tert-butoxy)carbonylamino}propane-2-sulfinate is a chemical compound that features a tert-butyloxycarbonyl (BOC) protecting group. This compound is primarily used in organic synthesis, particularly in the protection of amines. The BOC group is known for its stability under basic conditions and its ability to be removed under acidic conditions, making it a versatile tool in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium1-{(tert-butoxy)carbonylamino}propane-2-sulfinate typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out in various solvents, including water, tetrahydrofuran (THF), and acetonitrile, under ambient or slightly elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Sodium1-{(tert-butoxy)carbonylamino}propane-2-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfonates, sulfides, and free amines, depending on the reaction conditions and reagents used .

Scientific Research Applications

Sodium1-{(tert-butoxy)carbonylamino}propane-2-sulfinate has a wide range of applications in scientific research:

    Chemistry: Used as a protecting group for amines in organic synthesis, facilitating the formation of complex molecules.

    Biology: Employed in the synthesis of peptides and proteins, where it protects amine groups during the coupling reactions.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.

    Industry: Applied in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Sodium1-{(tert-butoxy)carbonylamino}propane-2-sulfinate involves the protection of amine groups through the formation of a BOC-protected amine. The BOC group stabilizes the amine under basic conditions and can be selectively removed under acidic conditions. This selective protection and deprotection allow for the stepwise synthesis of complex molecules .

Comparison with Similar Compounds

  • Sodium1-{(tert-butoxy)carbonylamino}propane-2-sulfinate
  • Sodium1-{(tert-butoxy)carbonylamino}propane-2-sulfonate
  • Sodium1-{(tert-butoxy)carbonylamino}propane-2-sulfide

Comparison: Sodium1-{(tert-butoxy)carbonylamino}propane-2-sulfinate is unique due to its specific sulfinyl group, which imparts distinct reactivity compared to sulfonates and sulfides. The presence of the BOC group also provides versatility in synthetic applications, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C9H18NNaO4S

Molecular Weight

259.30 g/mol

IUPAC Name

sodium;1-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propane-2-sulfinate

InChI

InChI=1S/C9H19NO4S.Na/c1-7(15(12)13)6-10(5)8(11)14-9(2,3)4;/h7H,6H2,1-5H3,(H,12,13);/q;+1/p-1

InChI Key

RULLTWHUMKKIMH-UHFFFAOYSA-M

Canonical SMILES

CC(CN(C)C(=O)OC(C)(C)C)S(=O)[O-].[Na+]

Origin of Product

United States

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